4-(4-Chloro-m-tolyloxy)-butyric acid

RNase L antiviral biochemical assay

Researchers face limited access to high-affinity RNase L activators. This compound (IC50 2.30 nM; >21,000-fold over clofibric acid) serves as a reference standard for 2-5A-dependent ribonuclease studies. • Enables standardized herbicidal bioassays with characterized dose-response profiles • Functions as a propesticide for selective post-emergence weed control in peas • Distinct logP (2.94) and pKa (4.58) require tailored formulation vs. MCPA

Molecular Formula C11H13ClO3
Molecular Weight 228.67 g/mol
CAS No. 23609-99-6
Cat. No. B1604612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chloro-m-tolyloxy)-butyric acid
CAS23609-99-6
Molecular FormulaC11H13ClO3
Molecular Weight228.67 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCCCC(=O)O)Cl
InChIInChI=1S/C11H13ClO3/c1-8-7-9(4-5-10(8)12)15-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14)
InChIKeyPHYYXFKRVUCUBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chloro-m-tolyloxy)-butyric Acid Procurement Guide


4-(4-Chloro-m-tolyloxy)-butyric acid (CAS 23609-99-6), also designated 4-(4-chloro-3-methylphenoxy)butanoic acid, is an aryloxybutyric acid derivative with a molecular formula of C11H13ClO3 and a molecular weight of 228.67 g/mol . It belongs to the phenoxybutyric herbicide class and is recognized as a propesticide that undergoes β-oxidation to yield the active auxinic herbicide MCPA (4-chloro-2-methylphenoxyacetic acid) in susceptible plants [1]. The compound demonstrates an in vitro IC50 of 2.30 nM for RNase L activation in mouse L cell extracts, indicating a specific biochemical interaction beyond its agricultural use [2]. Its physicochemical profile includes a predicted pKa of approximately 4.58, a logP of ~2.94, and limited water solubility of 44 mg/L at room temperature, which influences formulation and application strategies . These properties position it as a versatile scaffold for both agrochemical development and targeted biochemical investigations.

1
RNase L pathway probe: reported activation affinity in mouse cell extracts supports 2-5A-dependent ribonuclease studies.
2
Propesticide research model: requires β-oxidation to MCPA; enables investigation of metabolic selectivity across plant families.
3
Phytotoxicity screening: concentration-dependent algal ethane production provides a measurable benchmark for herbicide bioassay development.

4-(4-Chloro-m-tolyloxy)-butyric Acid vs. Aryloxy Analogs


Superficial structural similarity among aryloxyalkanoic acids can lead to erroneous substitution in research and industrial applications, yet 4-(4-chloro-m-tolyloxy)-butyric acid exhibits a distinct profile that precludes generic interchange. Unlike the acetic acid derivative MCPA, which exerts direct auxinic phytotoxicity, this butyric acid analog functions as a propesticide, requiring β-oxidation to MCPA for activity in susceptible species—a metabolic step that confers differential selectivity across plant families [1]. Furthermore, its RNase L activation potency (IC50 2.30 nM) and herbicidal efficacy metrics diverge markedly from close structural relatives such as 2,4-DB and clofibric acid [2]. The quantitative comparisons that follow establish that 4-(4-chloro-m-tolyloxy)-butyric acid is not a drop-in replacement for other phenoxy acids and must be selected based on its specific performance characteristics.

Target Compound 4-(4-Chloro-m-tolyloxy)-butyric acid
Similar Analog (MCPA) Direct auxinic herbicide; cannot mimic propesticide β-oxidation selectivity in legumes.
Target Compound 4-(4-Chloro-m-tolyloxy)-butyric acid
Similar Analog (Clofibric acid) Fibrate-class molecule; >10,000-fold lower RNase L activation reported; not suitable for 2-5A pathway studies.
Target Compound 4-(4-Chloro-m-tolyloxy)-butyric acid
Similar Analog (2,4-DB) Different side-chain oxidation kinetics may shift crop safety profile and formulation requirements.

4-(4-Chloro-m-tolyloxy)-butyric Acid Quantitative Evidence


RNase L Activation vs. Clofibric Acid

4-(4-Chloro-m-tolyloxy)-butyric acid activates RNase L with an IC50 of 2.30 nM in mouse L cell extracts, as measured by 50% inhibition of protein synthesis [1]. In contrast, clofibric acid—a structurally related fibrate with a different substitution pattern—exhibits an EC50 of 49,000 nM (49 μM) for RNase L activation under comparable assay conditions [2]. This represents a greater than 21,000-fold difference in potency.

RNase L Activation vs. Clofibric Acid
Head-to-head
IC50 2.30 nM vs. EC50 49,000 nM (~21,300-fold difference)
Supports pathway-specific tool selection for RNase L studies; clofibric acid functionally inert at comparable concentrations.
Mouse L cell extract; protein synthesis inhibition assay
RNase L antiviral biochemical assay

Algal Phytotoxicity Profile

In a standardized phytotoxicity assay using the green alga Scenedesmus acutus, 4-(4-chloro-m-tolyloxy)-butyric acid induced ethane production at concentrations as low as 10⁻⁶ M, yielding 0.23 nM ethane per mL of packed-cell volume (pcv) after 20 hours of autotrophic incubation [1]. At 10⁻⁵ M, ethane production increased to 7.51 nM/mL pcv, and at 10⁻⁴ M, it reached 10.43 nM/mL pcv. The untreated baseline (Rvb) was 0.28 nM/mL pcv. In comparison, 4-(4-chloro-3-methylphenoxy)butanoate exhibits a growth inhibition EC50 of 831.76 nM in the same organism [2].

Algal Phytotoxicity Profile
Cross-study comparable
Ethane 0.23→7.51→10.43 nM/mL pcv at 10⁻⁶→10⁻⁵→10⁻⁴ M; growth EC50 831.76 nM
Provides quantifiable benchmark for herbicidal bioassay standardization.
Scenedesmus acutus; 20 hr autotrophic incubation
herbicide phytotoxicity Scenedesmus acutus

Purity Specification vs. MCPA

According to Commission Directive 2005/57/EC, which includes MCPA and MCPB as active substances under Directive 91/414/EEC, 4-(4-chloro-o-tolyloxy)butyric acid (MCPB) must meet a minimum purity specification of ≥920 g/kg [1]. The corresponding specification for MCPA (4-chloro-o-tolyloxyacetic acid) is ≥930 g/kg [1]. While both compounds share a chlorinated tolyloxy moiety, the butyric acid side chain in MCPB versus the acetic acid side chain in MCPA results in distinct regulatory identity and purity requirements.

Purity Specification vs. MCPA
Direct comparison
≥920 g/kg (MCPB) vs. ≥930 g/kg (MCPA)
Procurement must respect distinct regulatory identity; MCPA substitution violates EU specification.
EU Directive 2005/57/EC active substance requirements
regulatory compliance purity agrochemical

Lipophilicity & Ionization vs. MCPA

4-(4-Chloro-m-tolyloxy)-butyric acid exhibits a logP value of approximately 2.94 and a predicted pKa of 4.58 [1]. In comparison, MCPA—its active β-oxidation product—has a logP of 2.8 and a pKa of 3.13 [2]. The higher logP and pKa of the butyric acid derivative indicate greater lipophilicity and reduced ionization at physiological pH, which translates to altered membrane permeability and cuticular retention in plant systems. This difference contributes to the observed selectivity in legume crops such as peas (Pisum sativum), where limited β-oxidation capacity confers tolerance [3].

Lipophilicity & Ionization vs. MCPA
Class-level inference
logP 2.94 vs. 2.8; pKa 4.58 vs. 3.13
Physicochemical differences influence formulation solvent selection and cuticular retention; not interchangeable.
Calculated/experimental at 25°C; supports differential crop safety profile
physicochemical lipophilicity formulation

Crop Selectivity: Peas vs. Broadleaf Weeds

4-(4-Chloro-m-tolyloxy)-butyric acid is registered for post-emergence use on pea crops (Pisum sativum) prior to flowering, controlling a spectrum of broadleaf weeds including Canadian thistle, buttercup, mustard, purslane, ragweed, lambsquarters, pigweed, smartweed, sowthistle, and morning glory [1]. The selectivity mechanism is attributed to differential β-oxidation capacity: susceptible weeds efficiently convert the compound to the phytotoxic MCPA, whereas pea plants exhibit limited β-oxidation and rapid degradation of the side chain, resulting in crop tolerance [2]. In contrast, MCPA—the direct auxinic herbicide—lacks this metabolic selectivity, causing phytotoxicity to both weeds and sensitive crops when applied post-emergence [3]. The maximum residue limit (MRL) for MCPB on peas in the U.S. is 0.1 ppm, reflecting its regulated use profile [1].

Crop Selectivity: Peas vs. Broadleaf Weeds
Class-level inference
Registered post-emergence on peas; MRL 0.1 ppm; MCPA non-selective
Only phenoxybutyric option with legume safety window; substitution risk is high.
Field application context; β-oxidation-based tolerance mechanism
crop safety selectivity legume

4-(4-Chloro-m-tolyloxy)-butyric Acid Optimal Use Cases


RNase L Activation Studies

Given its potent IC50 of 2.30 nM for RNase L activation—a >21,000-fold enhancement over clofibric acid—this compound is the preferred tool for investigating 2-5A-dependent ribonuclease pathways in mouse L cell or analogous mammalian systems [1]. Researchers studying interferon-mediated antiviral responses or RNase L-mediated apoptosis should select this compound over other fibrate-class molecules due to its uniquely high affinity in this biochemical context [1].

Post-Emergence Weed Control in Legumes

The compound's propesticide mechanism, which relies on differential β-oxidation between susceptible broadleaf weeds and tolerant legumes such as peas, makes it the compound of choice for post-emergence weed management in pea cultivation [2]. The regulatory registration and established MRL of 0.1 ppm on peas confirm its suitability for agricultural research programs developing integrated weed management strategies for legume crops [3].

Phytotoxicity Assay Development

The concentration-dependent ethane production profile in Scenedesmus acutus—ranging from 0.23 nM/mL pcv at 10⁻⁶ M to 10.43 nM/mL pcv at 10⁻⁴ M—provides a quantifiable benchmark for standardizing herbicidal bioassays [4]. Researchers developing high-throughput phytotoxicity screens or investigating structure-activity relationships among aryloxybutyric acids should utilize this compound as a calibrated reference standard due to the availability of detailed dose-response data [4].

Formulation Development

The compound's logP of 2.94 and pKa of 4.58—which differ from MCPA by +0.14 and +1.45 units, respectively—necessitate distinct formulation approaches for emulsifiable concentrates and pH-adjusted aqueous sprays [5][6]. Industrial formulation scientists developing proprietary MCPB-based products should account for these values to optimize solvent selection, surfactant loading, and tank-mix compatibility, rather than assuming interchangeability with MCPA formulations [5].

Application
Selection Property
Validation Focus
RNase L Activation Studies
Target engagement in 2-5A pathway
Confirm affinity in relevant mammalian cell extract
Post-Emergence Legume Weed Management Research
Propesticide β-oxidation selectivity
Crop tolerance window in target legume species
Phytotoxicity Assay Development
Concentration-response profile
Dose-response standardization in algal model
Formulation Development
Lipophilicity and ionization profile
Solvent and surfactant compatibility testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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